11,12-Didehydro Retinol

Übersicht

Beschreibung

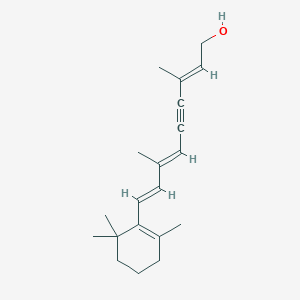

11,12-Didehydro Retinol: is a derivative of retinol, also known as vitamin A. It is characterized by the presence of a double bond between the 11th and 12th carbon atoms in its structure. This compound is an intermediate in the biosynthesis of 11-cis retinal, which is crucial for vision. The molecular formula of this compound is C20H28O , and it has a molecular weight of 284.44 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Didehydro Retinol typically involves the following steps:

Starting Material: The synthesis often begins with β-ionone, a compound derived from the degradation of carotenoids.

Protection: The hydroxyl group of β-ionone is protected using triethylsilyl chloride to form a triethylsilyl ether.

Wittig Reaction: The protected β-ionone undergoes a Wittig reaction to introduce the conjugated double bonds.

Deprotection: The triethylsilyl group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

Large-Scale Wittig Reaction: Conducting the Wittig reaction in large reactors with controlled temperature and pressure.

Purification: Using chromatography techniques to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Analyse Chemischer Reaktionen

Enzymatic Oxidation and Reduction

11,12-Didehydro retinol participates in redox reactions catalyzed by retinol dehydrogenases (RDHs). Key findings include:

-

Oxidation : Converted to 11,12-didehydro retinal via NADP+-dependent dehydrogenases like RDH11, which regulates retinol levels under low vitamin A availability .

-

Reduction : Acts as a substrate for RDH12, which reduces toxic retinaldehyde to retinol, protecting cells from oxidative stress .

Table 1: Redox Reactions of this compound

| Reaction Type | Enzyme | Cofactor | Product | Biological Role |

|---|---|---|---|---|

| Oxidation | RDH11 | NADP+ | 11,12-Didehydro retinal | Maintains retinol homeostasis |

| Reduction | RDH12 | NADPH | Retinol derivatives | Detoxifies retinaldehyde |

Key Conditions:

Isomerization Mechanisms

This compound undergoes enzymatic isomerization critical for vision:

-

RPE65-Catalyzed Isomerization : Converts all-trans-retinyl esters to 11-cis-retinol via an SN1-like carbocation mechanism, stabilized by an iron cofactor .

-

Photoreceptor Specificity : Forms 11-cis-retinal in cones but not rods, highlighting tissue-specific reactivity .

Interaction with Lipid Peroxidation Products

This compound’s reactivity is influenced by aldehydes:

-

Nonanal : Competitively inhibits RDH12-mediated retinaldehyde reduction at >100 µM .

-

4-Hydroxynonenal (4-HNE) : Disrupts retinoid homeostasis by inhibiting retinol esterification and retinoic acid synthesis .

Table 2: Effects of Aldehydes on Retinoid Metabolism

| Aldehyde | Effect on RDH12 Activity | Retinyl Ester Levels | Retinoic Acid Biosynthesis |

|---|---|---|---|

| Nonanal | Inhibits at high doses | Slight decrease | Unaffected |

| 4-HNE | No direct inhibition | Significant decrease | Strongly inhibited |

Structural and Functional Comparisons

This compound’s unique 11,12-double bond distinguishes it from other retinoids:

Table 3: Retinoid Comparison

Industrial and Biochemical Implications

Wissenschaftliche Forschungsanwendungen

Chemistry: 11,12-Didehydro Retinol is used as an intermediate in the synthesis of various retinoids. It is also used in studies involving the synthesis and characterization of retinoid analogs .

Biology: In biological research, this compound is used to study the visual cycle and the role of retinoids in vision. It is also used in studies involving retinoid metabolism and signaling .

Medicine: It is also being explored for its potential use in anti-aging and dermatological treatments .

Industry: In the industrial sector, this compound is used in the production of cosmetics and skincare products. It is also used in the synthesis of other retinoids for pharmaceutical applications .

Wirkmechanismus

11,12-Didehydro Retinol exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The binding of this compound to these receptors leads to the activation or repression of target genes, thereby modulating various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Retinol: The parent compound of 11,12-Didehydro Retinol, involved in vision and cellular processes.

11-cis Retinal: A key intermediate in the visual cycle, essential for vision.

All-trans Retinoic Acid: A metabolite of retinol, used in the treatment of acne and other skin conditions.

Uniqueness: this compound is unique due to the presence of the double bond between the 11th and 12th carbon atoms, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of other retinoids and a useful compound in scientific research .

Biologische Aktivität

11,12-Didehydro Retinol (also known as 3,4-didehydroretinol) is a derivative of retinol that plays a significant role in various biological processes, particularly in vision and skin health. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a naturally occurring retinoid that is metabolized from retinol. It serves as a precursor to 11-cis-retinal, which is crucial for the visual cycle in vertebrates. The conversion of all-trans-retinol to 11-cis-retinol occurs primarily in the retinal pigment epithelium and is essential for the regeneration of visual pigments in photoreceptor cells.

-

Vision :

- Role in Phototransduction : this compound contributes to the formation of 11-cis-retinal, which binds to opsin proteins in photoreceptor cells. This binding initiates a cascade of biochemical events that result in the perception of light .

- Isomerization Process : Upon absorption of light, 11-cis-retinal is converted to all-trans-retinal, leading to a conformational change in opsin that triggers neuronal signaling .

-

Skin Health :

- Keratinocyte Activity : Research indicates that this compound can influence keratinocyte proliferation and differentiation, enhancing skin barrier function and promoting wound healing .

- Anti-Aging Effects : Similar to other retinoids, it may help reduce signs of photoaging by inhibiting matrix metalloproteinases (MMPs) and stimulating collagen synthesis .

Case Studies and Experimental Data

- Metabolism Studies : In vitro studies using human epidermal keratinocytes demonstrated that these cells can incorporate radiolabeled all-trans-retinol and convert it into 3,4-didehydroretinol. Approximately 25-30% of the radiolabeled retinol was transformed into didehydroretinol within 48 hours .

- Biological Activity Assessment : A study highlighted that the biological activity of this compound is closely related to its ability to act as a precursor for retinal formation. This underscores its importance in maintaining visual function and skin integrity.

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOWPJRSSDVABG-YSVSHSNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558430 | |

| Record name | 11,12-Didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29443-88-7 | |

| Record name | 11,12-Didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.